1-(Sec-butyl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC18134784
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 1-butan-2-ylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H20O2/c1-3-9(2)11(10(12)13)7-5-4-6-8-11/h9H,3-8H2,1-2H3,(H,12,13) |
| Standard InChI Key | JILBSDPIJFJJBP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1(CCCCC1)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Synthesis and Manufacturing
Hydrolysis of Nitriles
A high-yield synthesis involves the hydrolysis of 1-(sec-butyl)cyclohexanecarbonitrile under alkaline conditions. In a patented process , the nitrile derivative is reacted with aqueous sodium hydroxide (50% w/w) at 250°C for 17–22 hours in a nickel-lined autoclave, achieving a yield of 93.9–94.1% (Table 1).
Table 1: Optimization of Nitrile Hydrolysis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 250°C | 93.9–94.1 |
| Reaction Time | 17–22 hours | — |
| Catalyst | None (base-mediated) | — |
| Solvent | Water | — |
This method avoids hazardous halogenating agents and leverages the stability of nickel reactors under high-temperature conditions .
Alternative Routes
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Halogenation Followed by Hydrolysis: Reacting cyclohexanecarboxylic acid derivatives with halogenating agents (e.g., PCl) forms acyl halides, which are subsequently hydrolyzed to carboxylic acids .
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Grignard Reaction: Addition of sec-butylmagnesium bromide to cyclohexanecarbonyl chloride, followed by acid workup, provides an alternative pathway.
Chemical Reactivity
Acid-Base Behavior
The carboxylic acid group has a pKa of approximately 4.8, as extrapolated from similar cyclohexanecarboxylic acids . This moderate acidity enables deprotonation under basic conditions, forming carboxylate salts that enhance water solubility.
Esterification and Amidation
1-(Sec-butyl)cyclohexane-1-carboxylic acid undergoes typical carboxylic acid reactions:
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Esterification: Reaction with alcohols (e.g., methanol) in the presence of HSO yields esters like methyl 1-(sec-butyl)cyclohexane-1-carboxylate.
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Amidation: Treatment with thionyl chloride (SOCl) generates the acyl chloride, which reacts with amines to form amides .
Reduction
Catalytic hydrogenation (H, Pd/C) reduces the carboxylic acid to the corresponding alcohol, 1-(sec-butyl)cyclohexanemethanol, though this reaction is less common due to the stability of the carboxylic acid group.
Physicochemical Properties
Table 2: Key Physicochemical Data
The compound’s low water solubility and moderate lipophilicity (LogP 3.2–3.5) make it suitable for lipid-based formulations in pharmaceuticals.
Applications
Pharmaceutical Intermediates
1-(Sec-butyl)cyclohexane-1-carboxylic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its alicyclic structure enhances metabolic stability compared to linear analogues.
Agrochemicals
The compound is utilized in synthesizing herbicides and fungicides, where the sec-butyl group improves membrane permeability in plant tissues .
Material Science
Derivatives of this acid are explored as plasticizers and cross-linking agents in polymer chemistry, leveraging its rigidity and thermal stability.
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